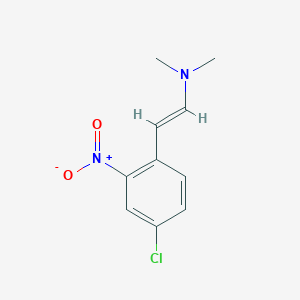

(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

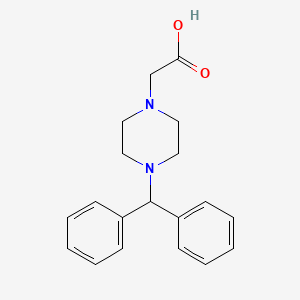

The compound “(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine” is an organic compound that contains a nitrophenyl group, a chlorophenyl group, and a dimethylethenamine group. The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable nitrophenyl compound with a chlorophenyl compound in the presence of a base to form the ethenamine linkage .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a nitro group (-NO2), a chloro group (-Cl), and a dimethylethenamine group. The exact structure would depend on the positions of these groups on the aromatic rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution (due to the presence of the aromatic rings) and nucleophilic substitution (due to the presence of the chloro group) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen

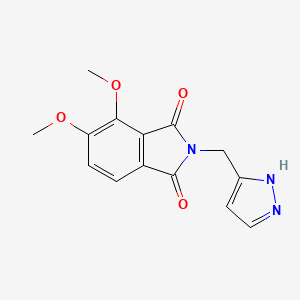

Synthesis of Nifekalant Hydrochloride : This study describes the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug, using a process involving N,N'-dimethylurea, cyanoacetic acid, ethanolamine, and thionyl chloride. The key intermediate in this synthesis resembles the structure of (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (Jiang Qing-qian, 2004).

Photoassisted Fenton Reaction for Pesticide Decomposition : This research demonstrates the rapid decomposition of pesticides like metolachlor and methyl parathion in water through a photoassisted Fenton reaction. The study highlights the role of various chemical intermediates, including chloroacetate and nitrophenol, in the oxidation process, which is relevant to the chemistry of this compound (J. Pignatello & Yunfu. Sun, 1995).

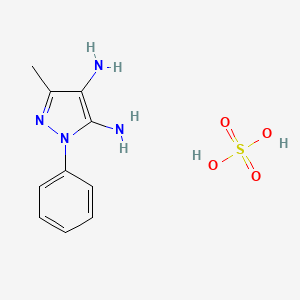

Microwave-assisted Synthesis of Chromenes : This study explores the synthesis of 4-aryl-2-methylamino-3-nitro-4H-chromenes, which are potential anticancer drugs. The research presents a one-pot condensation method involving N,N-dimethyl-3-aminophenol, which is structurally related to this compound (P. Nagaraju, P. Padmaja, & P. Reddy, 2019).

Toxicity and Biodegradability of Substituted Phenols : This research evaluates the anaerobic biodegradability and toxicity of various phenols, including 2-nitrophenol and 4-nitrophenol, which are relevant to the study of this compound. The study provides insights into the environmental impact and treatment of these compounds (O. A. O'connor & L. Young, 1989).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZWNRSELOSSFW-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)

![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)

![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)